molecular formula C20H15N3O5 B1668142 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 292870-53-2

2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1668142
CAS RN: 292870-53-2
M. Wt: 377.3 g/mol
InChI Key: ZFYSDSINNOLWGO-UHFFFAOYSA-N
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Description

BV02 is a potent inhibitor of the 14-3-3 protein-protein interaction. It has shown significant cytotoxicity against hematopoietic cells expressing both the imatinib mesylate-sensitive wild type Bcr-Abl and the imatinib mesylate-resistant T315I mutation.

Scientific Research Applications

BV02 has a wide range of applications in scientific research:

Mechanism of Action

BV02 exerts its effects by binding to the 14-3-3 protein docking sites, thereby inhibiting their interactions with other proteins. This inhibition leads to the release of c-Abl from 14-3-3σ and its relocation to the nuclear compartment and mitochondrial membranes, promoting apoptotic cell death .

Similar Compounds:

Uniqueness of BV02: BV02 is unique in its ability to inhibit both the wild type and the imatinib mesylate-resistant T315I mutation of Bcr-Abl, making it a valuable tool in leukemia research .

Preparation Methods

Synthetic Routes and Reaction Conditions: BV02 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl with 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require ultrasonic and warming techniques to enhance solubility .

Industrial Production Methods: The production process likely involves standard organic synthesis techniques, followed by purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: BV02 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It inhibits the 14-3-3 protein-protein interactions, which are crucial in various cellular processes .

Common Reagents and Conditions: The compound is often used in research settings with reagents like DMSO for solubility. The conditions for its use typically involve maintaining the compound at low temperatures to preserve its stability .

Major Products Formed: The primary outcome of BV02’s interaction is the inhibition of 14-3-3 protein interactions, leading to the modulation of various signaling pathways involved in cell cycle regulation, apoptosis, and stress response .

properties

IUPAC Name

2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-11-16(19(26)23(21(11)2)13-6-4-3-5-7-13)22-17(24)14-9-8-12(20(27)28)10-15(14)18(22)25/h3-10H,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYSDSINNOLWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

292870-53-2
Record name 292870-53-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 4
2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 5
2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid

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